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Compound of Interest

Compound Name: 7-Fluoro-5-nitro-1H-indole

Cat. No.: B2430617

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the
core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique aromatic
and electronic properties allow it to participate in various biological interactions, making it a
cornerstone of modern drug discovery.[2] The strategic functionalization of the indole ring is a
key methodology for fine-tuning a molecule's pharmacological profile. This guide focuses on 7-
Fluoro-5-nitro-1H-indole, a derivative whose specific substitution pattern offers a compelling
combination of features for synthetic and medicinal chemistry.

The incorporation of a fluorine atom and a nitro group imparts distinct and highly desirable
characteristics. Fluorine, with its high electronegativity and small size, can significantly
modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
[3][4] It is a bioisostere frequently employed to enhance pharmacokinetic properties.[5]
Simultaneously, the nitro group, a strong electron-withdrawing moiety, not only influences the
electronic landscape of the indole ring but also serves as a versatile synthetic handle. It can be
readily reduced to an amine, opening a gateway for a multitude of subsequent chemical
transformations. This dual functionalization makes 7-Fluoro-5-nitro-1H-indole a valuable
building block for creating complex molecular architectures and for use in fragment-based drug
design.

This document serves as a technical guide to the core chemical properties, synthesis,
reactivity, and potential applications of 7-Fluoro-5-nitro-1H-indole, providing field-proven
insights for its effective utilization in research and development.
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Core Chemical and Physical Properties

7-Fluoro-5-nitro-1H-indole is a solid at room temperature. Its fundamental properties are
summarized below, providing a foundational dataset for experimental design.

Property Value Source

CAS Number 1167055-33-5 [6]

Molecular Formula CsHsFN202 [3]

Molecular Weight 180.14 g/mol [6]
Typically a yellow or brown

Appearance de yay N/A
soli

) Commercially available up to
Purity [7]
>97%

Structural Representation

The structure of 7-Fluoro-5-nitro-1H-indole, with standard IUPAC numbering, is critical for
understanding its reactivity. The fluorine at position 7 and the nitro group at position 5 sterically
and electronically influence reactions at the pyrrole and benzene rings.

Caption: Structure of 7-Fluoro-5-nitro-1H-indole with [IUPAC numbering.

Spectroscopic Profile

While a complete, published spectrum for this specific molecule is not readily available in public
literature, its spectral characteristics can be reliably predicted based on data from analogous
structures, such as 3-methyl-5-nitro-1H-indole and other fluoroindoles.[8][9] Researchers
procuring this compound should perform their own characterization.[10]

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons. The strong electron-withdrawing effect of the nitro group at C5 will significantly
deshield adjacent protons, shifting them downfield. The proton at C4 and C6 will likely
appear as doublets, with coupling to each other influenced by the substituents. The protons
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on the pyrrole ring (C2 and C3) will also be evident, with their chemical shifts influenced by
both the fluorine and nitro groups. The N-H proton will typically appear as a broad singlet.

e 13C NMR: The carbon spectrum will reflect the electronic environment of each carbon atom.
Carbons bonded to or near the electronegative fluorine (C7) and nitro group (C5) will be
significantly affected. For example, in 3-methyl-5-nitro-1H-indole, the carbon atoms of the
benzene ring show signals in the range of  110-142 ppm.[8] A similar range is expected for
7-Fluoro-5-nitro-1H-indole, with the C-F coupling being a key diagnostic feature for the C7
signal.

e 19F NMR: This is a crucial technique for any fluorine-containing compound. A single
resonance is expected for the fluorine atom at C7. The chemical shift of this signal is highly
sensitive to the local electronic and conformational environment, making *°F NMR an
excellent tool for studying protein-ligand interactions if this molecule is used as a fragment or
probe.[9]

e Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 180.14.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental
composition.

Synthesis and Reactivity
Synthetic Approaches

The synthesis of 7-Fluoro-5-nitro-1H-indole can be approached through several established
methodologies for indole formation, adapted for the specific substituents. A primary route
involves the dehydrogenation of the corresponding indoline.[11]

Protocol: Synthesis from 7-Fluoro-5-Nitroindoline
This protocol is based on a common synthetic route for indoles from indolines.
 Starting Material: 7-Fluoro-5-nitroindoline.

» Reagent: A suitable dehydrogenating agent, such as manganese dioxide (MnOz) or
palladium on carbon (Pd/C) with a hydrogen acceptor.

e Solvent: An inert, high-boiling solvent like toluene, xylene, or dichlorobenzene.
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e Procedure: a. Dissolve 7-Fluoro-5-nitroindoline in the chosen solvent in a round-bottom flask
equipped with a reflux condenser. b. Add a stoichiometric excess of the dehydrogenating
agent (e.g., 5-10 equivalents of MnO3). c. Heat the mixture to reflux and monitor the reaction
progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature.
e. Filter the mixture through a pad of celite to remove the solid reagent, washing with an
appropriate organic solvent (e.g., ethyl acetate or dichloromethane). f. Concentrate the
filtrate under reduced pressure. g. Purify the crude product by flash column chromatography
on silica gel to yield pure 7-Fluoro-5-nitro-1H-indole.

Caption: A generalized workflow for the synthesis of 7-Fluoro-5-nitro-1H-indole.

Core Reactivity

The reactivity of 7-Fluoro-5-nitro-1H-indole is dictated by the interplay of the electron-rich
pyrrole ring and the electron-deficient, substituted benzene ring.

e Reduction of the Nitro Group: The most significant reaction for drug development is the
reduction of the C5-nitro group to an amine (5-amino-7-fluoro-1H-indole). This transformation
provides a nucleophilic handle for a vast array of subsequent reactions, including amide
bond formation, sulfonylation, and participation in cross-coupling reactions. Standard
reduction conditions (e.g., SnCI2/HCI, H2/Pd-C, or iron in acetic acid) are typically effective.

e N-H Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g.,
NaH) and alkylated or acylated to introduce substituents at the N1 position. This is a
common strategy to block the hydrogen-bonding donor capability of the N-H group and
explore structure-activity relationships (SAR).

» Electrophilic Substitution: While the indole nucleus is generally susceptible to electrophilic
attack, primarily at the C3 position, the presence of the strong electron-withdrawing nitro
group at C5 deactivates the ring system towards this type of reaction. Consequently, more
forcing conditions may be required for reactions like Vilsmeier-Haack formylation or Friedel-
Crafts acylation compared to unsubstituted indole.

Caption: Reactivity map showing key functionalization pathways for the title compound.
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Applications in Drug Discovery and Development

7-Fluoro-5-nitro-1H-indole is not an end-product therapeutic but rather a highly valuable
intermediate and building block. Its utility stems from the strategic placement of its functional
groups.

o Fragment-Based Screening: The molecule's relatively small size and distinct chemical
features make it an ideal candidate for fragment-based libraries. The indole core can act as a
scaffold, while the fluorine and nitro groups serve as vectors for exploring chemical space
and optimizing interactions with a protein target.

» Intermediate for Bioactive Molecules: The true power of this compound lies in its potential for
elaboration. As discussed, the nitro group can be converted to an amine, which is a
precursor for a wide range of functionalities. For instance, substituted 5-nitroindoles have
been investigated as binders for the c-Myc G-quadruplex, an important anticancer target.[12]
The resulting 5-amino-7-fluoro-1H-indole could be used to synthesize analogs of such
compounds, with the C7-fluorine potentially enhancing cell permeability or metabolic stability.

» Scaffold for Kinase Inhibitors: The indole scaffold is prevalent in many kinase inhibitors.[2]
The 5-amino group, generated from the nitro precursor, can be used to construct the hinge-
binding motifs essential for the activity of many such drugs.

o Antiviral and Antimicrobial Agents: Indole derivatives are widely explored for their potential as
antiviral and antimicrobial agents.[13] The specific substitution pattern of 7-Fluoro-5-nitro-
1H-indole could be leveraged to develop novel agents in these therapeutic areas.

Safety, Handling, and Storage

As with any nitroaromatic compound, 7-Fluoro-5-nitro-1H-indole must be handled with
appropriate care in a laboratory setting.

o Hazards: Based on safety data for analogous compounds, it is classified as harmful if
swallowed (H302).[14] Many nitroaromatics are also noted for their potential environmental
toxicity, with some being very toxic to aquatic life with long-lasting effects (H410).[14] It may
also cause skin, eye, and respiratory irritation.[15]
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o Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a
lab coat, and chemical-resistant gloves, should be worn at all times. Work should be
conducted in a well-ventilated fume hood.[16][17]

e Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash
hands thoroughly after handling.[14]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[17]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[14]

Conclusion

7-Fluoro-5-nitro-1H-indole represents a strategically designed chemical entity with significant
potential for researchers in synthetic and medicinal chemistry. The combination of a privileged
indole scaffold with a bioisosteric fluorine atom and a versatile nitro group creates a building
block ripe for elaboration into more complex, high-value molecules. Its utility as a precursor for
5-aminoindoles is particularly noteworthy, providing a direct entry point for the synthesis of
compound libraries targeting a wide range of diseases. By understanding its core chemical
properties, reactivity, and synthetic accessibility, drug development professionals can effectively
leverage this compound to accelerate the discovery of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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